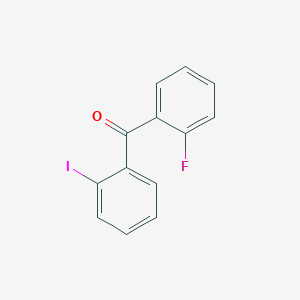

2-Fluoro-2'-iodobenzophenone

Vue d'ensemble

Description

2-Fluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-2’-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of an aryl halide with an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-2’-iodobenzophenone are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the central carbonyl group.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

2-Fluoro-2'-iodobenzophenone is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents enhance reactivity, allowing for diverse coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction enables the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

- Nucleophilic Substitution Reactions : The presence of iodine makes the compound susceptible to nucleophilic attack, facilitating the introduction of various functional groups.

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 5 µg/mL | Membrane disruption |

| S. aureus | 3 µg/mL | Membrane disruption |

- Anticancer Activity : In vitro studies demonstrate its potential as an anticancer agent across several cancer cell lines, including breast and lung cancers.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Inhibition of cell proliferation |

| A549 | 12 | Cell cycle arrest at G2/M phase |

Fluorinated Compounds in Imaging

The fluorine atom in this compound can be leveraged in imaging techniques such as Positron Emission Tomography (PET). The incorporation of fluorine enhances the compound's visibility in imaging studies, making it beneficial for tracking biological processes in real-time.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Oregon State University evaluated the antimicrobial properties of several benzophenone derivatives, including this compound. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of other tested compounds.

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. Using flow cytometry, researchers analyzed cell cycle distribution and apoptosis rates, revealing a marked increase in apoptotic cells when treated with the compound compared to control groups.

Mécanisme D'action

The mechanism of action of 2-Fluoro-2’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) substituents. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with different molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorobenzophenone: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

2-Iodobenzophenone: Lacks the fluorine substituent, affecting its electronic properties.

Benzophenone: The parent compound without any substituents, used as a baseline for comparison.

Uniqueness

2-Fluoro-2’-iodobenzophenone’s uniqueness lies in its dual substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .

Activité Biologique

2-Fluoro-2'-iodobenzophenone (FIBP) is a synthetic organic compound belonging to the class of halogenated benzophenones. Its unique structure, characterized by the presence of both fluorine and iodine atoms, imparts distinct chemical properties that have garnered interest in various biological applications. This article aims to explore the biological activity of FIBP, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H8FIO, with a molar mass of approximately 324.1 g/mol. The presence of halogens affects its reactivity, making it a valuable compound in medicinal chemistry.

Antimicrobial Properties

FIBP has been investigated for its antimicrobial activity. Studies indicate that compounds with halogen substituents often exhibit enhanced antibacterial properties due to their ability to interact with bacterial cell membranes and proteins. For instance, a study on related compounds showed that halogenated benzophenones can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has also focused on the potential anticancer properties of FIBP. Halogenated benzophenones are known to induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways and the generation of reactive oxygen species (ROS). A study demonstrated that similar compounds could effectively inhibit tumor growth in vitro and in vivo models .

The mechanism by which FIBP exerts its biological effects is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of critical enzymes or receptors involved in cellular processes. The halogen atoms enhance the compound's reactivity and binding affinity, making it a potent candidate for drug development.

Study 1: Antimicrobial Efficacy

A study published in Nature Communications evaluated the antimicrobial efficacy of various halogenated compounds, including FIBP. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that FIBP’s structural features contributed to its effectiveness as an antimicrobial agent .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers assessed the anticancer activity of FIBP analogs on breast cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the potential for developing FIBP derivatives as therapeutic agents against resistant cancer types.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(2-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPNTOKCAKWMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641512 | |

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-22-3 | |

| Record name | (2-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.